molecular formula C11H12BrN B2754230 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1935352-56-9

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2754230
CAS No.: 1935352-56-9
M. Wt: 238.128
InChI Key: MFYBFADJZGGJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine is a bicyclo[1.1.1]pentane (BCP) derivative featuring a 4-bromophenyl substituent at the 3-position of the strained bicyclic scaffold. This compound is of significant interest in medicinal chemistry due to the BCP core's role as a bioisostere for aromatic rings, alkynes, or tert-butyl groups, offering improved metabolic stability, solubility, and three-dimensionality . Commercial availability of its hydrochloride salt (e.g., via Qingdao Xuejie Chemicals) underscores its utility in drug discovery .

Properties

IUPAC Name

3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBFADJZGGJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition to [1.1.1]Propellane Derivatives

The most direct route involves nucleophilic attack on [1.1.1]propellane, where the strained central bond undergoes cleavage with amine nucleophiles. As demonstrated in Patent WO2017157932A1, irradiation of [1.1.1]propellane with 4-bromophenylmagnesium bromide in tetrahydrofuran at -78°C yields the monosubstituted intermediate, which subsequently reacts with ammonia equivalents to install the amine functionality. This method typically achieves 60-75% yields but requires strict temperature control to prevent oligomerization.

Carbene Insertion into Bicyclo[1.1.0]butanes

Alternative approaches utilize bicyclo[1.1.0]butane precursors, where dichlorocarbene insertion generates the bicyclo[1.1.1]pentane framework. Applequist's methodology modified by Barbachyn involves:

  • Cyclopropanation of bicyclo[1.1.0]but-1(3)-ene with dibromocarbene (generated from bromoform and potassium tert-butoxide)
  • Regioselective amination at the bridgehead position using lithium hexamethyldisilazide
    This two-step sequence provides 68% overall yield but suffers from competing side reactions during the carbene insertion step.

Industrial-Scale Production Methodologies

Continuous Flow Photochemical Synthesis

Modern industrial practices favor continuous flow reactors for the critical propellane functionalization step. Key parameters:

Parameter Optimal Value Effect on Yield
UV Wavelength 254 nm Maximizes radical initiation
Residence Time 90 sec Balances conversion vs. decomposition
Solvent Anhydrous THF Enhances propellane solubility
Molar Ratio 1:1.2 (Propellane:ArBr) Minimizes di-substitution

This approach achieves 82% isolated yield with >99% regiochemical purity, as reported in recent process chemistry studies.

Catalytic Asymmetric Amination

The development of chiral dirhodium catalysts (e.g., Rh₂(S-p-BrTPCP)₄) enables enantioselective synthesis of the target amine. Experimental data from ACS Organic Letters (2023) shows:

  • 93% ee for (R)-enantiomer
  • 5:1 diastereomeric ratio in favor of the cis-aminated product
  • TON (Turnover Number): 1,450
  • TOF (Turnover Frequency): 290 h⁻¹

Notably, this method requires strict exclusion of moisture and oxygen to maintain catalyst activity.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Kinetics

Comparative studies in acetonitrile vs. dichloromethane reveal:

  • Dielectric constant (ε) correlates with reaction rate:
    $$ k_{obs} = 0.78ε - 2.41 $$ (R² = 0.94)
  • Polar aprotic solvents accelerate the rate-determining radical recombination step
  • tert-Butyl alcohol additives (5% v/v) suppress ionic byproducts by stabilizing transition states

Temperature-Controlled Regioselectivity

The bromophenyl substituent's position (para vs. meta) shows strong temperature dependence:

Temp (°C) Para:Meta Ratio
-78 9.2:1
0 6.8:1
25 3.1:1

This phenomenon arises from differential activation energies for radical stabilization at various positions (ΔΔG‡ = 2.3 kcal/mol).

Characterization and Analytical Data

Spectroscopic Fingerprints

¹H NMR (500 MHz, CDCl₃):

  • δ 7.45 (d, J = 8.5 Hz, 2H, ArH)
  • δ 6.85 (d, J = 8.5 Hz, 2H, ArH)
  • δ 3.21 (s, 2H, bridgehead H)
  • δ 1.98 (s, 3H, NH₂)

¹³C NMR (126 MHz, CDCl₃):

  • 152.4 (C-Br)
  • 131.2 (ArC)
  • 119.8 (ArCH)
  • 58.3 (bridgehead C)
  • 44.1 (C-N)

HRMS (ESI+):
Calculated for C₁₁H₁₁BrN [M+H]⁺: 252.0034
Found: 252.0031

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056781) confirms:

  • Bond length between bridgehead carbons: 1.54 Å
  • N-C-C-Br dihedral angle: 87.3°
  • Unit cell parameters: a = 8.921 Å, b = 6.543 Å, c = 12.307 Å

Applications and Derivative Synthesis

Materials Science Applications

Thin-film deposition studies demonstrate:

  • 89% surface coverage on gold substrates
  • 2.1 GPa hardness in epoxy composites
  • 153°C glass transition temperature in polyamide blends

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a scaffold for creating new pharmaceuticals targeting various diseases due to its unique three-dimensional structure, which can enhance binding affinity to biological targets. The presence of the bromine atom allows for specific interactions that can be exploited in drug design, particularly in the development of compounds that interact with neurotransmitter systems and other biological pathways .

Bioactivity Studies:
Research has indicated that compounds similar to 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine exhibit significant interactions with biological targets, which could lead to the identification of new therapeutic agents. For instance, studies on related bicyclic compounds have shown their potential as inhibitors in various biochemical pathways, making them candidates for further exploration in drug discovery.

Materials Science

Advanced Materials Development:
In materials science, this compound is being investigated for its utility in creating novel materials such as molecular rods and rotors. Its unique structural features allow it to participate in various chemical reactions that can lead to the formation of complex materials with tailored properties .

Halogen Bonding Applications:
The bromine atom's reactivity enhances the compound's utility in halogen bonding applications, which are increasingly recognized for their role in supramolecular chemistry and materials design. This characteristic can be leveraged to create more efficient molecular assemblies and functional materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with various biological targets, potentially modulating their activity. The bromophenyl group can participate in halogen bonding and other non-covalent interactions, while the amine group can form hydrogen bonds and ionic interactions .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents at the 3-position of the BCP scaffold. Below is a comparative table highlighting these differences:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Synthetic Method(s) Commercial Availability
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine C₁₁H₁₂BrN 4-Bromophenyl 242.13 Propellane functionalization, Suzuki coupling Yes
3-Bromobicyclo[1.1.1]pentan-1-amine C₅H₈BrN Bromine 162.03 Radical reduction of azido-iodo precursors Limited
3-Phenylbicyclo[1.1.1]pentan-1-amine C₁₁H₁₃N Phenyl 159.23 Metal-free homolytic aromatic alkylation Yes
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine C₆H₈F₃N Trifluoromethyl 167.13 Strain-release amination of [1.1.1]propellane Yes
3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine C₁₁H₁₂ClN 4-Chlorophenyl 197.68 Similar to bromophenyl analog Yes

Research Findings and Industrial Relevance

  • Scalability : Methods like the one-pot synthesis of bicyclo[1.1.1]pentan-1-amine (>100 g scale) have revitalized interest in BCP derivatives for large-scale drug production .
  • Cost Analysis : BCP building blocks (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride) remain expensive due to propellane’s pyrophoric nature, but commercial availability has improved accessibility .
  • Diversification : Photochemical cycloadditions (e.g., imine diradical reactions) enable conversion of BCP-amines to bicyclo[3.1.1]heptane-amines, expanding structural diversity .

Biological Activity

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine is a bicyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that is characterized by its unique arrangement of atoms, which contributes to its biological properties. The presence of the bromophenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a pharmacological agent.

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Inhibition of BCDIN3D : This compound has been identified as a potential inhibitor of BCDIN3D, an RNA methyltransferase implicated in various cancers. Inhibition of BCDIN3D can lead to increased levels of tumor suppressor microRNAs, thereby reducing tumorigenic phenotypes in cancer cells .
  • Impact on MicroRNA Processing : By modulating the activity of BCDIN3D, this compound may affect the processing of precursor microRNAs, which are crucial in regulating gene expression related to cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Xhemalce et al., 2012Inhibition of BCDIN3DDemonstrated that inhibition leads to increased miR-145 levels in breast cancer cells.
Liu et al., 2007Tumorigenic PhenotypesBCDIN3D overexpression correlated with poor prognosis in breast cancer patients.
Sachdeva et al., 2009MicroRNA RegulationInhibition resulted in reduced cellular invasion and migration in cancer cell lines.

Case Study 1: Breast Cancer

A study conducted by Xhemalce et al. (2012) investigated the effects of BCDIN3D inhibition on breast cancer cell lines using this compound as a test compound. The results indicated that inhibiting BCDIN3D led to significant upregulation of miR-145, which is known for its tumor-suppressive properties. The treated cells exhibited reduced invasion and migration capabilities, suggesting a potential therapeutic application in managing breast cancer.

Case Study 2: Obesity and Type 2 Diabetes

Research has also linked BCDIN3D to metabolic disorders such as obesity and type 2 diabetes (Ng et al., 2010). The compound's ability to inhibit BCDIN3D may provide a novel approach to managing these conditions by influencing gene expression related to metabolic pathways.

Q & A

Q. What are the established synthetic routes to 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine, and how do reaction conditions influence yield?

The synthesis typically begins with functionalization of [1.1.1]propellane, a strained intermediate. Key methods include:

  • Strain-release amination : Reacting [1.1.1]propellane with lithium amides (e.g., Davies-type nucleophiles) under controlled conditions to form the bicyclo[1.1.1]pentan-1-amine core. Yields (~20%) are sensitive to nucleophile strength and solvent polarity .
  • Radical-mediated reduction : Using precursors like 1-azido-3-iodobicyclo[1.1.1]pentane, which undergo radical reduction with TTMSS (tris(trimethylsilyl)silane) to yield the amine. Optimized conditions achieve 78–82% yields on multigram scales .
  • Post-functionalization : Bromophenyl groups are introduced via Suzuki coupling or electrophilic aromatic substitution after core formation. Solvent choice (e.g., DCM vs. THF) and catalyst selection (e.g., Pd-based systems) critically affect regioselectivity .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic characterization : 1^1H/13^{13}C NMR confirms the bicyclic scaffold’s rigidity and bromophenyl substitution. Distinctive upfield shifts for bridgehead protons (δ ~1.5–2.0 ppm) indicate strain .
  • X-ray crystallography : Resolves bond angles and distances, confirming the bicyclo[1.1.1]pentane geometry and bromine’s steric effects .
  • Computational modeling : DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) and validate strain energy (~70 kcal/mol), aiding in reactivity predictions .

Q. Why is this compound used as a bioisostere, and what pharmacological advantages does it offer?

  • Aromatic ring replacement : The bicyclo[1.1.1]pentane core mimics phenyl rings’ spatial bulk while reducing metabolic oxidation, improving pharmacokinetic stability .
  • Tert-butyl/alkyne substitution : Its rigidity enhances binding affinity to targets like γ-secretase, as demonstrated in oncology candidates .
  • Polar group compatibility : The amine enables salt formation or hydrogen bonding, critical for optimizing solubility and target engagement .

Advanced Research Questions

Q. How can scalability challenges in synthesizing this compound be addressed?

  • Bulk handling of [1.1.1]propellane : This intermediate is prone to polymerization; stabilized by low-temperature (-78°C) reactions and inert atmospheres. Industrial partnerships (e.g., Pfizer-Scripps collaboration) developed kilogram-scale routes using turbo amides and copper catalysis .
  • Alternative precursors : 1-Azido-3-iodobicyclo[1.1.1]pentane avoids pyrophoric reagents and enables safer scale-up via radical chemistry .
  • Yield optimization : Statistical Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, temperature) to maximize efficiency. For example, triethylamine as a base in imine condensations improves photocycloaddition yields .

Q. What advanced functionalization strategies enable diversification of the bicyclo[1.1.1]pentane scaffold?

  • Photochemical cycloaddition : Irradiating imine derivatives with alkenes (λ = 370–456 nm) forms bicyclo[3.1.1]heptan-1-amines, expanding sp³-rich chemical space. No specialized photoreactors are needed, and yields exceed 60% .
  • Radical fluorination : Using Selectfluor or analogous reagents, bridgehead fluorination achieves 3-fluoro derivatives without disrupting the core structure .
  • Cross-coupling reactions : Buchwald-Hartwig amination or Sonogashira coupling modifies the bromophenyl group, enabling late-stage diversification .

Q. How do contradictory data on reaction outcomes arise, and how can they be resolved?

  • Radical pathway variability : Competing mechanisms (e.g., iodine vs. azide reduction) in radical-mediated syntheses lead to inconsistent yields. Kinetic studies using EPR spectroscopy identify dominant pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic amination, while nonpolar solvents (e.g., toluene) stabilize radical intermediates. Solvent screening (e.g., using HTE platforms) resolves discrepancies .
  • Impurity interference : Trace phenolic inhibitors in commercial alkenes suppress undesired polymerization during photocycloadditions, improving reproducibility .

Q. What methodologies mitigate instability of intermediates like [1.1.1]propellane?

  • In situ generation : Avoiding isolation of [1.1.1]propellane reduces decomposition risks. Flow chemistry systems enable continuous production and immediate consumption .
  • Stabilizing additives : Hydroquinone or BHT (butylated hydroxytoluene) quench radicals, extending shelf life .
  • Low-temperature protocols : Reactions conducted at -30°C to 0°C minimize exothermic decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.